Retention of NIK Kinase Inhibitory Activity After Dye Conjugation
IR-Crizotinib maintains potent inhibitory activity against purified recombinant NIK protein, with an IC50 value comparable to that of unconjugated Crizotinib. Co-incubation with Crizotinib reduced NIK activity with an IC50 of 2.851 μM, while IR-Crizotinib inhibited NIK with an IC50 of 3.381 μM. The IR-786 dye alone had no effect on NIK activity [1]. This demonstrates that conjugation to the near-infrared dye does not ablate the parent compound's enzymatic inhibition.
| Evidence Dimension | NIK kinase activity inhibition (IC50) |
|---|---|
| Target Compound Data | 3.381 μM |
| Comparator Or Baseline | Unconjugated Crizotinib: 2.851 μM |
| Quantified Difference | 1.19-fold higher IC50 (less potent) but retains inhibitory activity; dye alone has no activity |
| Conditions | In vitro kinase assay with purified recombinant NIK protein |
Why This Matters
This confirms that the NIK inhibitory pharmacophore remains functional post-conjugation, ensuring that the enhanced BBB penetration of IR-Crizotinib is not achieved at the cost of losing target engagement.
- [1] McMahon, K. A., et al. Cyanine Dye Conjugation Enhances Crizotinib Localization to Intracranial Tumors, Attenuating NF-κB-Inducing Kinase Activity and Glioma Progression. Molecular Pharmaceutics. 2023, 20 (12), 6140-6150. (IC50 data from Figure 1A and main text). View Source
